8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
Synthesis Analysis
The industrial manufacturing process for 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps. Notably, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile yields 2-(chloromethyl)-4-methylquinazoline , which then condenses with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione to form the target compound .
Molecular Structure Analysis
The molecular structure of 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione consists of a purine core with bromine and benzyl substituents. The detailed structural information can be obtained from spectral data, including MS, HRMS, 1H-NMR, 13C-NMR, and IR .
Scientific Research Applications
Synthesis of Thiadiazepino-Purine Ring Systems
Hesek and Rybár (1994) described the synthesis of new thiadiazepino-purine ring systems, starting from a compound similar to 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. Their research focused on creating complex molecular structures that could potentially have various applications in chemistry and pharmacology (Hesek & Rybár, 1994).
Unusual Reaction in Organic Synthesis
Khaliullin and Shabalina (2020) investigated the unusual reactions of 8-bromo-substituted purine diones, including derivatives similar to the compound . Their study contributes to the understanding of reaction mechanisms in organic chemistry, which can be critical for developing new synthetic pathways (Khaliullin & Shabalina, 2020).
Isolation from Natural Sources
Ma et al. (2007) isolated compounds including a derivative of 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione from the red alga Rhodomela confervoides. This research highlights the compound's presence in natural sources and its potential for various biological activities (Ma et al., 2007).
Protective Groups in Synthesis
Another study by Khaliullin and Shabalina (2020) explored the use of protective groups in the synthesis of purine diones. They focused on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, contributing to the field of organic synthesis and the development of new chemical entities (Khaliullin & Shabalina, 2020).
Antidepressant Properties
In the context of pharmacology, Khaliullin et al. (2018) synthesized a compound related to 8-bromo-7-(3-bromobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and evaluated its antidepressant properties. This research provides insight into the potential therapeutic applications of such compounds (Khaliullin et al., 2018).
properties
IUPAC Name |
8-bromo-7-[(3-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAJYWGWNKJSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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